Cas no 21455-90-3 (1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl-)

1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl- is a cyclic urea derivative characterized by its azepine-dione core structure. This compound exhibits notable stability due to the presence of two carbonyl groups at the 2- and 4-positions and the steric influence of the 6,6-dimethyl substitution. Its rigid framework makes it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic systems. The dihydro configuration enhances its reactivity in selective transformations, while the dimethyl groups contribute to improved solubility in common organic solvents. This compound is of interest in pharmaceutical and agrochemical research, where its scaffold may serve as a precursor for biologically active molecules. Its well-defined structure allows for precise functionalization under controlled conditions.
1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl- structure
21455-90-3 structure
Product Name:1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl-
CAS No:21455-90-3
MF:C8H13NO2
MW:155.194322347641
CID:1401296
PubChem ID:12349287
Update Time:2025-06-12

1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl-
    • 6,6-dimethylazepane-2,4-dione
    • 6,6-dimethyl-1h-2,3,4,5,6,7-hexahydroazepine-2,4-dione
    • PCQIZHCFAKRVNL-UHFFFAOYSA-N
    • EN300-246159
    • DTXSID60493156
    • 6,6-dimethylazepan-2,4-dione
    • DB-129438
    • 21455-90-3
    • SCHEMBL304534
    • Inchi: 1S/C8H13NO2/c1-8(2)4-6(10)3-7(11)9-5-8/h3-5H2,1-2H3,(H,9,11)
    • InChI Key: PCQIZHCFAKRVNL-UHFFFAOYSA-N
    • SMILES: O=C1CC(NCC(C)(C)C1)=O

Computed Properties

  • Exact Mass: 155.09469
  • Monoisotopic Mass: 155.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.17

1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl- Pricemore >>

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1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl- Suppliers

Amadis Chemical Company Limited
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(CAS:21455-90-3)1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl-
Order Number:A1240027
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:23
Price ($):647
Email:sales@amadischem.com

Additional information on 1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl-

1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl- (CAS No. 21455-90-3): A Comprehensive Overview

1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl- (CAS No. 21455-90-3) is a unique compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its potential applications in pharmaceutical research and development. This compound, also known as dihydroazepinone, is a member of the azepinone class of compounds and is characterized by its seven-membered nitrogen-containing ring with a ketone group at the 2-position and a dione functionality at the 4-position. The presence of the 6,6-dimethyl substituents adds to its structural complexity and influences its chemical and biological properties.

The synthesis of 1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl- has been extensively studied in recent years. Various synthetic routes have been developed to produce this compound efficiently and with high purity. One notable method involves the cyclization of an appropriate precursor followed by selective oxidation to form the dione functionality. The choice of starting materials and reaction conditions is crucial for achieving high yields and stereoselectivity. Recent advancements in catalytic methods have further enhanced the efficiency of these synthetic processes.

In terms of its physical properties, 1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl- is a white crystalline solid with a melting point typically ranging from 180 to 185°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. These properties make it suitable for various analytical techniques and biological assays.

The biological activity of 1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl- has been the subject of numerous studies. Research has shown that this compound possesses a range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. These properties are attributed to its ability to modulate various signaling pathways involved in inflammation and pain perception. For instance, it has been demonstrated to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro.

Furthermore, 1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl- has shown promise in preclinical studies for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its neuroprotective effects are thought to be mediated through its ability to reduce oxidative stress and prevent neuronal cell death. These findings have sparked interest in exploring this compound as a potential therapeutic agent for these debilitating conditions.

In addition to its therapeutic potential, 1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl- has also been investigated for its use as a chemical probe in biological research. Its unique structure makes it an excellent tool for studying the interactions between small molecules and biological targets. For example, it has been used to investigate the binding affinity and selectivity of various receptors and enzymes involved in cellular signaling pathways.

The safety profile of 1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl- has been evaluated in several toxicity studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. However, as with any new chemical entity (NCE), further research is needed to fully understand its long-term safety and potential side effects.

In conclusion, 1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl- (CAS No. 21455-90-3) is a versatile compound with significant potential in both pharmaceutical research and biological studies. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development. As research continues to advance our understanding of this compound's properties and applications, it is likely that new opportunities will emerge for its use in various therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21455-90-3)1H-Azepine-2,4(3H,5H)-dione, dihydro-6,6-dimethyl-
A1240027
Purity:99%
Quantity:1g
Price ($):647
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